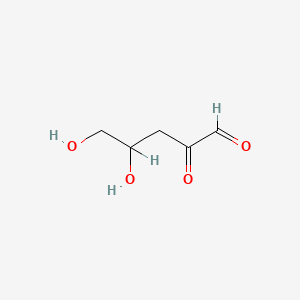
3-Deoxy-glycero-pentos-2-ulose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-glycero-pentos-2-ulose can be achieved through various methods. One notable method involves the indium-mediated allylation reaction, which allows for the synthesis of carbohydrate structures containing the 3-deoxy-2-ulose motif . This reaction is advantageous due to its high regio-, enantio-, and diastereoselectivity, and it can be performed in water, making it environmentally friendly .
Industrial Production Methods: Industrial production of this compound typically involves the degradation of natural polysaccharides or the use of synthetic chemical methods . The compound’s stability and ease of handling make it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: this compound undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like glucose oxidase.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can be facilitated by reagents like aminoguanidine.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as 3-deoxy- d-glycero - d-galacto -2-nonulose .
Aplicaciones Científicas De Investigación
3-Deoxy-glycero-pentos-2-ulose has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex carbohydrate structures.
Biology: The compound serves as an intermediate in the degradation of L-ascorbic acid.
Medicine: Research has explored its potential role in the degradation of poly (ADP-ribosyl) proteins.
Industry: Its stability and unique properties make it valuable in various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Deoxy-glycero-pentos-2-ulose involves its interaction with specific molecular targets and pathways. For example, it reacts with aminoguanidine to form stable products, which can be analyzed for their biological activity . The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in research .
Comparación Con Compuestos Similares
- 3-Deoxy-L-glycero-pentos-2-ulose (3-deoxy-L-xylosone)
- L-threo-pentos-2-ulose (L-xylosone)
- 3-deoxy-d-erythro-hexos-2-ulose
Uniqueness: this compound stands out due to its specific structural features and the range of reactions it can undergo. Its ability to serve as a starting material for complex carbohydrate synthesis and its role in various biochemical pathways highlight its uniqueness .
Propiedades
IUPAC Name |
4,5-dihydroxy-2-oxopentanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-2-4(8)1-5(9)3-7/h2,5,7,9H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNWRVAZZYFNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6815-38-9 |
Source


|
| Record name | 3-Deoxy-glycero-pentos-2-ulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006815389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC127076 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














